1-(2-Methoxyphenyl)-3-methylpiperazine
Overview
Description
1-(2-Methoxyphenyl)-3-methylpiperazine is a compound that has been used in various chemical reactions . It has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .
Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 130-133°C/0.1mmHg, a melting point of 35-40°C, and a density of 1.095g/mL at 25°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : A study by Power et al. (2014) discusses the synthesis and characterization of compounds related to 1-(2-Methoxyphenyl)-3-methylpiperazine. This compound was synthesized via a specific reaction process and characterized using techniques like NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS, demonstrating the methods to produce and analyze such compounds (Power et al., 2014).
Biological Activities and Mechanisms
Molecular Structure and Activity : A study by Colabufo et al. (2008) investigated compounds with a similar structure, examining how different basic side-chains affect their biological properties. This research helps understand the role of structural variation in the biological activity of compounds like this compound (Colabufo et al., 2008).
Bioactivity of Mannich Bases : Gul et al. (2019) synthesized new Mannich bases, including variants of this compound, evaluating their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study highlights the potential therapeutic applications of such compounds (Gul et al., 2019).
Pharmacological Activity : Pytka et al. (2015) studied two phenylpiperazine derivatives (similar to this compound) for their antidepressant- and anxiolytic-like effects. The findings provide insights into the pharmacological activities of such compounds (Pytka et al., 2015).
Receptor Activity : Research by Kozlowski et al. (2000) on similar compounds focused on understanding their affinity and selectivity for certain receptors, providing a basis for exploring the receptor interactions of this compound (Kozlowski et al., 2000).
Pharmacological Effects
Antidepressant and Anxiolytic Effects : Another study by Pytka et al. (2015) specifically examined the antidepressant and anxiolytic effects of phenylpiperazine derivatives, which can inform the understanding of similar effects in this compound (Pytka et al., 2015).
Action on Platelets and COX Inhibition : Dohi et al. (1993) explored the anti-platelet actions of a compound structurally related to this compound, indicating potential applications in cardiovascular health (Dohi et al., 1993).
Analgesic Effects : Ochi et al. (2000) investigated the analgesic effects of a selective cyclooxygenase-1 inhibitor related to this compound, which could imply similar potential for pain management (Ochi et al., 2000).
Dopamine Receptor Agonism : Enguehard-Gueiffier et al. (2006) studied compounds for their agonist effects on dopamine receptors, which can be relevant for understanding the neurological effects of this compound (Enguehard-Gueiffier et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
In the field of radiopharmaceuticals, two identical pharmacophores based on 1-(2-methoxyphenyl)piperazine were linked using an aliphatic linker of four carbon atoms to the acyclic chelating agent DTPA and validated as SPECT agent after technetium labeling . This suggests potential future directions in the development of radiopharmaceuticals using 1-(2-Methoxyphenyl)-3-methylpiperazine.
Biochemical Analysis
Biochemical Properties
1-(2-Methoxyphenyl)-3-methylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor . This interaction is crucial as it influences the release and reuptake of monoamine neurotransmitters, thereby affecting mood and anxiety levels. Additionally, this compound can inhibit the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a role in inflammation and immune responses . Moreover, this compound can alter gene expression related to neurotransmitter synthesis and release, thereby impacting neuronal communication and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin receptors, particularly the 5-HT1A receptor, and acts as an agonist . This binding leads to the activation of downstream signaling pathways, resulting in the modulation of neurotransmitter release and reuptake. Additionally, this compound can inhibit the activity of monoamine oxidase, an enzyme responsible for the degradation of monoamine neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained effects on neurotransmitter levels and receptor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter release and improve mood and anxiety levels . At high doses, it can lead to toxic or adverse effects, such as increased oxidative stress and neuronal damage . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are responsible for its metabolism and degradation . The compound can also affect metabolic flux and metabolite levels, leading to changes in neurotransmitter synthesis and release . Additionally, this compound can be converted into other metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmitter systems . It can also interact with transporters such as the serotonin transporter, which facilitates its uptake into neurons . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it can interact with specific biomolecules and exert its effects . For example, its localization in the mitochondria can influence cellular metabolism and energy production .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)15-2/h3-6,10,13H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSAJDLQUVCBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602375 | |
Record name | 1-(2-Methoxyphenyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52807-17-7 | |
Record name | 1-(2-Methoxyphenyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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